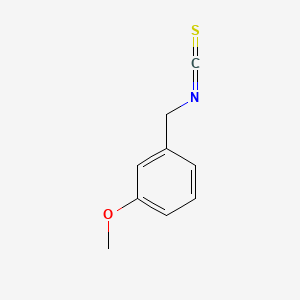

3-Methoxybenzyl isothiocyanate

Description

Contextualization within Isothiocyanate Chemistry and Natural Products Research

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds characterized by the functional group -N=C=S. rjpharmacognosy.ir They are primarily found in cruciferous vegetables of the Brassicaceae family, where they exist as glucosinolate precursors. rjpharmacognosy.iroregonstate.edu When plant tissues are damaged, the enzyme myrosinase hydrolyzes glucosinolates into various products, including the highly reactive isothiocyanates. oregonstate.edufrontiersin.org This process is a defense mechanism for the plant against herbivores and pathogens. frontiersin.org The specific isothiocyanate formed depends on the structure of the parent glucosinolate. oregonstate.eduiarc.fr

3-Methoxybenzyl isothiocyanate is one such compound that has garnered interest in the field of natural products research. ontosight.ai Isothiocyanates, as a group, are known for their diverse biological activities, which has led to extensive investigation into their potential applications. rsc.orgmdpi.com The study of these compounds is a significant area of research, bridging organic synthesis, biochemistry, and pharmacology. rsc.org

Historical Perspectives and Discovery in Botanical Sources for Academic Inquiry

The discovery of isothiocyanates is intrinsically linked to the study of glucosinolates in plants. cbijournal.com While many isothiocyanates are derived from common dietary vegetables, this compound has been identified in less common botanical sources. frontiersin.orgscienceopen.com For instance, it is a breakdown product of glucolimnanthin (B218448), a glucosinolate found in meadowfoam (Limnanthes alba). nih.govoregonstate.edu Research has shown that upon activation of meadowfoam seed meal, glucolimnanthin is converted to this compound. nih.gov Additionally, this compound has been identified as a minor active derivative in the roots of Salvadora persica (Miswak), a plant traditionally used for oral hygiene. scienceopen.com These discoveries have opened avenues for academic inquiry into the biosynthesis, chemical properties, and biological potential of this specific isothiocyanate.

Significance of this compound in Contemporary Chemical and Biological Research

In recent years, this compound has become a subject of focused research due to its interesting chemical and biological properties. ontosight.ai Like other isothiocyanates, it is a reactive compound that can participate in various chemical transformations, making it a useful synthon in organic chemistry. rsc.orgchemicalbook.com Its biological activities have also been a primary driver of research. Studies have investigated its potential in several areas, including its role as a cholinesterase inhibitor, its antioxidant properties, and its anti-inflammatory activity. tandfonline.comnih.gov For example, research has indicated its ability to inhibit butyrylcholinesterase and to act as a potent inhibitor of the COX-2 enzyme. tandfonline.comresearchgate.net Furthermore, its herbicidal properties have been explored, suggesting potential applications in agriculture as a bioherbicide. nih.govnih.gov The ongoing investigation into these and other potential applications underscores the significance of this compound in modern scientific research. ontosight.ai

Structure

3D Structure

Propriétés

IUPAC Name |

1-(isothiocyanatomethyl)-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-11-9-4-2-3-8(5-9)6-10-7-12/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSDJJXWAVRNCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70226235 | |

| Record name | 3-Methoxybenzyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75272-77-4 | |

| Record name | 3-Methoxybenzyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075272774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxybenzyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxybenzyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-METHOXYBENZYLISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J711Q1ZGCA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Biogenesis of 3 Methoxybenzyl Isothiocyanate

Natural Sources and Plant Origins

3-Methoxybenzyl isothiocyanate is a naturally occurring organosulfur compound found in a select group of plants. Its presence is a result of the enzymatic breakdown of a specific glucosinolate precursor. The following sections detail the key plant species in which this compound has been identified.

Limnanthes alba, commonly known as meadowfoam, is an oilseed crop whose seed meal is a notable source of this compound. nih.gov The primary glucosinolate present in meadowfoam is glucolimnanthin (B218448), which serves as the direct precursor to this compound. nih.govnih.gov

Research on meadowfoam seed meal, a byproduct of oil extraction, has shown that it contains approximately 2-4% glucolimnanthin. nih.gov When the seed meal is "activated" by adding fresh, myrosinase-active meadowfoam seeds, the glucolimnanthin is efficiently converted into this compound. nih.gov Studies have observed that this conversion occurs within 24 hours of activation. nih.gov The resulting this compound is a key component of the glucosinolate degradation products found in processed meadowfoam meal. nih.gov

**Table 1: Glucosinolate and Isothiocyanate in *Limnanthes alba***

| Plant Species | Precursor Glucosinolate | Resulting Isothiocyanate | Reference |

|---|---|---|---|

| Limnanthes alba (Meadowfoam) | Glucolimnanthin (m-methoxybenzyl glucosinolate) | This compound | nih.govnih.gov |

Salvadora persica, also known as the toothbrush tree or Siwak, is another plant in which this compound has been identified. The roots of this plant have been used for oral hygiene for centuries. nih.gov Chemical analysis of S. persica root extracts has revealed the presence of isothiocyanates as active components. researchgate.netnih.gov

While the major isothiocyanate in Siwak is benzyl (B1604629) isothiocyanate, phytochemical studies have successfully isolated and identified this compound as a minor, yet significant, derivative. nih.govresearchgate.netresearchgate.net Its structure has been confirmed using various spectroscopic methods, including Mass Spectrometry and Nuclear Magnetic Resonance (NMR). researchgate.net

Table 2: Isothiocyanates Identified in Salvadora persica Root Extract

| Compound | Classification | Reference |

|---|---|---|

| Benzyl isothiocyanate | Major | nih.govresearchgate.net |

| This compound | Minor | nih.govresearchgate.net |

| 3-Hydroxybenzyl isothiocyanate | Minor | nih.gov |

Lepidium meyenii, or Maca, a plant native to the high Andes of Peru, is a third botanical source of this compound. nih.gov Investigations into the chemical constituents of maca tubers have identified various secondary metabolites, including glucosinolates and their degradation products. nih.govfrontiersin.org

Specifically, the hexane (B92381) extract of maca has been shown to contain the m-methoxy derivative of benzylisothiocyanate. nih.gov This compound arises from the hydrolysis of its precursor, m-methoxyglucotropaeolin, which is also present in the tuber. nih.gov The presence of both the glucosinolate and its corresponding isothiocyanate highlights the active glucosinolate-myrosinase system within the plant. frontiersin.org

Enzymatic Biotransformation from Glucosinolate Precursors

The formation of this compound is a biochemical process initiated by tissue damage, which triggers an enzymatic reaction. This "glucosinolate-myrosinase" system is a characteristic defense mechanism in plants of the order Brassicales. frontiersin.org

The key enzyme in the biotransformation of glucosinolates is myrosinase (thioglucoside glucohydrolase, E.C. 3.2.1.147). aacrjournals.orgresearchgate.net In intact plant cells, myrosinase is physically segregated from its glucosinolate substrates. frontiersin.org When the plant tissue is damaged—for instance, by herbivores, pathogens, or mechanical processing—this compartmentalization is disrupted, allowing the enzyme to come into contact with the glucosinolates. frontiersin.orgnih.gov

Myrosinase catalyzes the hydrolysis of the thioglucosidic bond in the glucosinolate molecule. researchgate.net In the case of this compound, the substrate is m-methoxyglucotropaeolin (glucolimnanthin). The enzymatic cleavage releases the glucose molecule and forms a highly unstable intermediate, the aglycone. frontiersin.orgresearchgate.net This aglycone then undergoes a spontaneous, non-enzymatic rearrangement (the Lossen rearrangement) to form the corresponding isothiocyanate. researchgate.net

While the formation of isothiocyanates is a primary outcome of glucosinolate hydrolysis, it is not the only possible fate of the unstable aglycone intermediate. researchgate.net Depending on the specific chemical structure of the glucosinolate side chain and various physicochemical conditions (such as pH), the degradation pathway can be diverted to produce a range of other compounds. nih.govnih.gov

These alternative degradation products include:

Nitriles: The formation of nitriles instead of isothiocyanates is a significant alternative pathway. nih.govmdpi.com In meadowfoam, for example, besides this compound, the corresponding 3-methoxyphenylacetonitrile is also formed and tends to be more persistent. nih.gov The formation of simple nitriles can be promoted by certain proteins known as specifier proteins. researchgate.netnih.gov

Thiocyanates: Under certain conditions, particularly in the presence of a Thiocyanate-Forming Protein (TFP), the aglycone can rearrange to form an organic thiocyanate (B1210189). researchgate.netnih.gov

Thioamides: Although less commonly discussed in the context of initial breakdown, further reactions can lead to other sulfur-containing compounds.

The presence of specifier proteins, such as Nitrile-Specifier Proteins (NSPs) or Epithiospecifier Proteins (ESPs), can interfere with the spontaneous rearrangement to an isothiocyanate and direct the outcome towards nitriles or epithionitriles, respectively. researchgate.netnih.gov Therefore, the profile of breakdown products from a single glucosinolate precursor can be complex and is regulated by multiple factors within the plant's biochemical environment. mdpi.comresearchgate.net

Table 3: Potential Degradation Products of Glucosinolate Hydrolysis

| Product Class | Formation Conditions | Reference |

|---|---|---|

| Isothiocyanates | Spontaneous rearrangement of the aglycone (default pathway) | researchgate.net |

| Nitriles | Presence of Nitrile-Specifier Proteins (NSPs), acidic pH | nih.govresearchgate.netnih.gov |

| Thiocyanates | Presence of Thiocyanate-Forming Proteins (TFPs) | researchgate.netnih.gov |

| Epithionitriles | Presence of Epithiospecifier Proteins (ESPs) and an alkenyl side chain | researchgate.netnih.gov |

Synthetic Methodologies and Chemical Derivatization of 3 Methoxybenzyl Isothiocyanate

General Synthetic Routes to Isothiocyanates Relevant to 3-Methoxybenzyl Isothiocyanate

The preparation of isothiocyanates can be broadly divided into several key approaches. The most common strategies involve the reaction of primary amines with a thiocarbonyl source, such as carbon disulfide or thiophosgene (B130339). mdpi.com

The most prevalent method for synthesizing isothiocyanates involves a two-step process commencing with a primary amine and carbon disulfide (CS₂). chemrxiv.orgnih.gov This approach is generally favored due to the lower toxicity of the reagents compared to thiophosgene. chemrxiv.org

The general mechanism proceeds as follows:

Formation of a Dithiocarbamate (B8719985) Salt : A primary amine (R-NH₂) reacts with carbon disulfide in the presence of a base (e.g., triethylamine (B128534), potassium carbonate) to form a dithiocarbamate salt. organic-chemistry.orgbeilstein-journals.org

Desulfurization : The intermediate dithiocarbamate salt is then treated with a desulfurizing agent, which promotes the elimination of a sulfur-containing byproduct to yield the target isothiocyanate. nih.govthieme-connect.com

A wide array of desulfurizing agents has been developed for this second step, each with its own advantages regarding reaction conditions, substrate scope, and yield. Some of the most effective and commonly used reagents are detailed in the table below.

| Desulfurization Agent | Substrate Scope | Key Features & Findings |

| Tosyl Chloride (TsCl) | Alkyl and aryl amines | A facile protocol where dithiocarbamate salts are generated in situ and decompose within 30 minutes in high yields (75-97%). nih.govorganic-chemistry.org |

| Cyanuric Chloride (TCT) | Broad range of alkyl and aryl amines | Enables a one-pot process under aqueous conditions, suitable for scale-up. Particularly effective for electron-deficient substrates. beilstein-journals.org |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Alkyl and aryl amines | Offers a clean work-up as the byproducts (CO₂, COS, tert-butanol) are volatile. The reaction is catalyzed by DMAP or DABCO. cbijournal.comkiku.dk |

| Sodium Persulfate (Na₂S₂O₈) | Structurally diverse alkyl and aryl amines | A green and efficient method that uses water as the solvent. Tolerates a wide range of functional groups, including hydroxyls. rsc.org |

| 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) | Aliphatic, aromatic, and amino acid-based amines | A modern desulfurization reagent used in a one-pot, two-step procedure, often assisted by microwave irradiation to achieve high yields (up to 97%). researchgate.netnih.gov |

| Iodine (I₂) | Various amines | An improved, environmentally acceptable method using a water/ethyl acetate (B1210297) biphasic system with sodium bicarbonate as the base. cbijournal.com |

The reaction of a primary amine with thiophosgene (CSCl₂) is considered a classic and direct method for synthesizing isothiocyanates. nih.gov This reaction is typically performed in the presence of a base, such as triethylamine or calcium carbonate, to neutralize the HCl byproduct. nih.govcbijournal.com

While effective and capable of producing a variety of isothiocyanates in good yields, the high toxicity and hazardous nature of thiophosgene have significantly limited its widespread use in modern synthesis, prompting the development of safer alternatives. mdpi.comcbijournal.com

Research into isothiocyanate synthesis has yielded several alternative desulfurization reagents and conceptually different synthetic routes. These methods aim to improve safety, efficiency, and substrate scope.

One approach involves the use of metal-based reagents to promote the decomposition of dithiocarbamate salts. For instance, cobalt(II) chloride and copper(II) sulfate (B86663) can produce both aromatic and aliphatic isothiocyanates in fair to good yields within a few hours. nih.gov Another metal-based reagent, lead nitrate, has been used to produce aryl isothiocyanates, with the reaction's completion easily monitored by the precipitation of brown lead sulfide (B99878). nih.gov

Elemental sulfur itself has emerged as an atom-efficient thiocarbonyl source in more recent methodologies. mdpi.com One such strategy involves the amine-catalyzed sulfurization of isocyanides with elemental sulfur, representing a more sustainable approach that avoids highly toxic reagents like CS₂ or thiophosgene. nih.gov This reaction can be performed with catalytic amounts of an amine base (e.g., DBU) in greener solvents like Cyrene™ or γ-butyrolactone (GBL). nih.gov

| Reagent/Method | Description |

| **Metal-Based Reagents (CoCl₂, CuSO₄, Pb(NO₃)₂) ** | Used for the desulfurization of dithiocarbamate salts. These methods are relatively quick but may involve toxic heavy metals. nih.gov |

| Elemental Sulfur (S₈) | Acts as a sulfur source in reactions with isocyanides, catalyzed by an amine base, offering a greener alternative to traditional methods. mdpi.comnih.gov |

| Oxidative Desulfurization (ODS) | Primarily used in fuel science to remove sulfur compounds, ODS involves oxidizing aromatic sulfur compounds to sulfones or sulfoxides, which are more easily removed. nih.gov While not a standard method for ITC synthesis, it highlights an alternative concept for sulfur transformation. |

Specific Synthesis of this compound

The synthesis of this compound specifically follows the general principles established for other benzylic isothiocyanates.

The most direct and common route to this compound is from its corresponding primary amine, 3-methoxybenzylamine (B130926). The synthetic methods described in section 3.1 are directly applicable.

A typical procedure involves the one-pot reaction of 3-methoxybenzylamine with carbon disulfide in the presence of a base to form the intermediate dithiocarbamate salt. This intermediate is not isolated but is directly treated with a desulfurizing agent to yield the final product. For example, using the protocol developed with DMT/NMM/TsO⁻ as the desulfurizing agent, 3-methoxybenzylamine can be converted to this compound in high yield (94%) under microwave irradiation. nih.gov Similarly, aqueous methods using reagents like cyanuric chloride are also effective for this transformation. beilstein-journals.org

The reaction proceeds as follows:

Step 1: 3-methoxybenzylamine reacts with CS₂ and a base (e.g., Et₃N) to form the triethylammonium (B8662869) 3-methoxybenzyldithiocarbamate salt.

Step 2: Addition of a desulfurizing agent, such as DMT/NMM/TsO⁻, facilitates the elimination of sulfur and the morpholine-based byproduct, yielding this compound. nih.gov

Many isothiocyanates are naturally occurring compounds, produced by plants in the Brassicaceae family (e.g., broccoli, wasabi). nih.govnih.gov In nature, they are stored as stable precursor molecules called glucosinolates. nih.gov When the plant tissue is damaged, the enzyme myrosinase is released, which catalyzes the hydrolysis of the glucosinolate. This hydrolysis generates an unstable aglycone intermediate that subsequently undergoes a spontaneous Lossen-type rearrangement to produce the corresponding isothiocyanate. nih.gov

While direct biomimetic synthesis of this compound is not a primary industrial route, the principles of the Lossen rearrangement observed in nature inspire synthetic chemists. Laboratory syntheses that mimic this transformation often involve generating a similar unstable intermediate that can rearrange to form the isothiocyanate functional group. These biomimetic strategies are crucial in the broader context of natural product synthesis and help in understanding the chemical reactivity that governs the formation of these bioactive molecules in biological systems.

Chemical Transformations and Derivatizations of this compound

This compound serves as a versatile building block in organic synthesis, readily undergoing various chemical transformations to yield a diverse array of functionalized molecules. Its reactivity is primarily centered around the electrophilic carbon atom of the isothiocyanate group, which is susceptible to nucleophilic attack. This section details key derivatizations, including the formation of thiourea (B124793) derivatives and its isomerization to thiocyanates and subsequent conversion to nitriles.

Formation of Thiourea Derivatives (e.g., 1,3-Di(3-methoxybenzyl)thiourea)

The reaction of isothiocyanates with primary or secondary amines is a well-established and straightforward method for the synthesis of thiourea derivatives. mdpi.comijacskros.com This reaction proceeds through the nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate group.

In a typical synthesis, this compound is reacted with an appropriate amine in a suitable solvent, such as dichloromethane (B109758) or tert-butanol, at room temperature. mdpi.com The reaction is often quantitative and can be monitored by thin-layer chromatography (TLC) until the starting isothiocyanate is consumed. mdpi.com For instance, the reaction of this compound with 3-methoxybenzylamine would yield 1,3-di(3-methoxybenzyl)thiourea.

The general reaction scheme is as follows:

3-CH₃OC₆H₄CH₂NCS + RNH₂ → 3-CH₃OC₆H₄CH₂NHC(S)NHR

Mechanochemical methods, such as ball milling, have also been employed for the synthesis of thioureas from isothiocyanates and amines, often resulting in high yields in a short amount of time. nih.gov

The formation of thiourea derivatives is a versatile transformation, allowing for the introduction of a wide range of substituents depending on the amine used in the reaction. These derivatives are of interest in various fields, including medicinal chemistry, due to their diverse biological activities. mdpi.comijacskros.com

Table 1: Synthesis of Thiourea Derivatives from Isothiocyanates

| Starting Isothiocyanate | Amine | Product | Reaction Conditions | Reference |

| Phenyl isothiocyanate | Various amines | N,N'-disubstituted thioureas | Dichloromethane or tert-butanol, room temperature | mdpi.com |

| 3-Methoxybenzoyl chloride (in situ isothiocyanate formation) | Various amines | 1-(4-methoxybenzoyl) thiourea derivatives | Acetone, reflux | rdd.edu.iq |

| 4-Methoxyphenyl (B3050149) isothiocyanate | Piperidine, Morpholine, etc. | Di- and trisubstituted thioureas | Mechanochemical (ball milling) | nih.gov |

This table is interactive. Click on the headers to sort the data.

Generation of Thiocyanates (e.g., 3-Methoxybenzyl Thiocyanate) and Nitriles

Isothiocyanates can undergo isomerization to form the more thermodynamically stable thiocyanates. chemrxiv.org This transformation can be facilitated by heat or catalysis. google.comstackexchange.com Specifically, the isomerization of lower alkyl thiocyanates to their corresponding isothiocyanates has been achieved in the vapor phase using catalysts like anhydrous silica (B1680970) gel at elevated temperatures. google.com While the reverse reaction for this compound is not explicitly detailed in the provided results, the general principle of thermal rearrangement between isothiocyanate and thiocyanate (B1210189) isomers is a known phenomenon in organic chemistry. stackexchange.com

The conversion of isothiocyanates to nitriles is a less direct process. A potential pathway involves the initial hydrolysis of the isothiocyanate to a primary amine. This amine can then be converted to a nitrile through various oxidative methods. For example, primary amines can be transformed into nitriles using reagents like trichloroisocyanuric acid (TCCA) in aqueous ammonia. organic-chemistry.org This method has been shown to be effective for the conversion of various primary amines to their corresponding nitriles in high yields under mild conditions. organic-chemistry.org

Another approach for nitrile synthesis from amines involves reaction with copper or nickel catalysts at high temperatures. stackexchange.com However, the direct conversion of this compound to the corresponding nitrile is not a commonly reported single-step transformation.

Table 2: Related Transformations to Thiocyanates and Nitriles

| Starting Material | Product | Reagents/Conditions | Key Findings | Reference |

| Lower alkyl thiocyanate | Lower alkyl isothiocyanate | Vapor phase, anhydrous silica gel, 200-400°C | Catalytic isomerization | google.com |

| Primary amines | Nitriles | Trichloroisocyanuric acid (TCCA), aqueous ammonia | Efficient one-pot conversion | organic-chemistry.org |

| Isonitriles | Nitriles | Heat | Thermal rearrangement | stackexchange.com |

This table is interactive. Click on the headers to sort the data.

Compound List

Mechanistic Investigations of 3 Methoxybenzyl Isothiocyanate S Biological Activities in Preclinical Models

Molecular and Cellular Mechanisms of Action

Modulation of Cellular Signaling Pathways (e.g., Nrf2/ARE, NF-κB)

3-Methoxybenzyl isothiocyanate (3-MBITC) has been shown to modulate key cellular signaling pathways involved in cellular defense and inflammation, primarily the Nrf2/ARE and NF-κB pathways. Isothiocyanates, as a class of compounds, are recognized for their ability to influence these pathways, contributing to their chemopreventive properties. austinpublishinggroup.com

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by regulating the expression of antioxidant and detoxification enzymes. msjonline.orgnih.gov Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH associated protein-1 (Keap1). msjonline.org Upon exposure to inducers like isothiocyanates, Keap1 is modified, allowing Nrf2 to translocate to the nucleus. nih.gov In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes, initiating their transcription. researchgate.netmdpi.com This leads to the increased production of cytoprotective proteins. mdpi.com

Activation of the Nrf2/ARE pathway by isothiocyanates results in the induction of Phase II and antioxidant enzymes, such as Glutathione (B108866) S-transferases (GST) and NAD(P)H:quinone acceptor oxidoreductase 1 (NQO1). msjonline.orgbioscientifica.com These enzymes play a vital role in detoxifying carcinogens and protecting cells from oxidative damage. msjonline.org Studies on benzyl (B1604629) isothiocyanate (BITC), a structurally related compound, have demonstrated its ability to upregulate the expression of Nrf2, as well as the downstream targets heme oxygenase-1 (HO-1) and NQO1. rsc.org

Conversely, the Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammatory responses. nih.gov In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. nih.govspandidos-publications.com Pro-inflammatory signals lead to the degradation of IκB, allowing NF-κB to move into the nucleus and activate the transcription of genes involved in inflammation. nih.govspandidos-publications.commdpi.com Research on BITC has shown that it can downregulate the expression of NF-κB, thereby suppressing inflammatory processes. rsc.org The activation of the Nrf2 pathway can also indirectly inhibit NF-κB signaling, providing a dual mechanism for anti-inflammatory effects. researchgate.net

Induction of Apoptosis and Cell Cycle Arrest (G2/M Phase)

This compound and related isothiocyanates have been demonstrated to inhibit cancer cell proliferation by inducing programmed cell death (apoptosis) and causing a halt in the cell division cycle, specifically at the G2/M phase. mdpi.comnih.gov

Apoptosis is a crucial process for removing damaged or unwanted cells. Isothiocyanates can trigger this process through various mechanisms. austinpublishinggroup.com Studies on benzyl isothiocyanate (BITC) have shown that it can induce apoptosis in human prostate and melanoma cancer cells. nih.govnih.gov This process is often linked to the generation of reactive oxygen species (ROS) and the subsequent loss of mitochondrial membrane potential. nih.gov The induction of apoptosis by BITC is also associated with the activation of caspases, which are key executioner proteins in the apoptotic cascade. nih.govnih.gov

Cell cycle arrest prevents the replication of damaged DNA and the proliferation of abnormal cells. A common effect of many isothiocyanates is the arrest of the cell cycle in the G2/M phase. mdpi.com This phase is a critical checkpoint before a cell enters mitosis. Research has shown a correlation between the ability of an isothiocyanate to inhibit tubulin polymerization and its capacity to induce G2/M arrest. mdpi.com For instance, compounds that are potent inhibitors of tubulin polymerization, such as 3,4-dimethoxybenzyl isothiocyanate, significantly increase the percentage of cells in the G2/M phase. mdpi.com This arrest is often mediated by the modulation of key cell cycle regulatory proteins like cyclin A, CDK1, and CDC25C. nih.gov A related compound, 2-[(3-methoxybenzyl)oxy]benzaldehyde, has also been shown to promote G2/M phase arrest in leukemia cells. spandidos-publications.com

Interaction with Phase I and Phase II Detoxification Enzymes (e.g., GST, NQO1, Cytochrome P450 1A)

This compound is involved in the modulation of xenobiotic-metabolizing enzymes, which are critical for detoxifying foreign chemicals, including carcinogens. These enzymes are broadly categorized into Phase I and Phase II enzymes. austinpublishinggroup.com

Phase I enzymes , such as the Cytochrome P450 (CYP450) superfamily, are typically involved in the initial modification of foreign compounds. While this can lead to detoxification, it can also sometimes activate pro-carcinogens into more potent carcinogens. aacrjournals.org Some isothiocyanates, like 2-propenyl and 3-butenyl isothiocyanate, have been shown to inhibit the activity of certain Phase I enzymes, such as Cytochrome P450 1A. mdpi.com This inhibition can be a crucial mechanism for preventing the activation of carcinogens. nih.govresearchgate.net

Phase II detoxification enzymes play a central role in conjugating and facilitating the excretion of toxic substances. austinpublishinggroup.com this compound and other isothiocyanates are known to be potent inducers of these enzymes. mdpi.comnih.gov The primary mechanism for this induction is the activation of the Nrf2-ARE signaling pathway. msjonline.orgbioscientifica.com

Key Phase II enzymes induced by isothiocyanates include:

Glutathione S-transferases (GSTs): These enzymes catalyze the conjugation of glutathione to a wide variety of electrophilic compounds, rendering them more water-soluble and easier to excrete. nih.govresearchgate.net Studies have shown that various alkyl-aryl isothiocyanates, including this compound, can increase GST activity. nih.govresearchgate.net

NAD(P)H:quinone acceptor oxidoreductase 1 (NQO1): This enzyme is involved in the two-electron reduction of quinones, which prevents the formation of reactive semiquinone intermediates and protects cells from oxidative damage. aacrjournals.orgnih.gov Like GST, NQO1 is also induced by isothiocyanates through the Nrf2 pathway. rsc.orgnih.gov

The dual action of inhibiting Phase I enzymes and inducing Phase II enzymes represents a significant chemopreventive strategy employed by isothiocyanates. nih.govifm.org

Targeting Mitochondrial Respiratory Chain and Induction of Reactive Oxygen Species (ROS) Production

This compound can exert its cytotoxic effects on cancer cells by targeting mitochondria, the powerhouses of the cell, leading to dysfunction of the respiratory chain and an increase in the production of reactive oxygen species (ROS). frontiersin.org

The mitochondrial respiratory chain is responsible for cellular energy production through oxidative phosphorylation. Some studies on isothiocyanates have shown that they can decrease the oxygen consumption rate in fungal cells, indicating an interference with mitochondrial respiration. frontiersin.org

A key consequence of mitochondrial disruption is the overproduction of ROS, which are highly reactive molecules that can cause damage to DNA, proteins, and lipids. mdpi.com While low levels of ROS are involved in normal cell signaling, excessive levels lead to oxidative stress and can trigger apoptosis. nih.gov Studies on benzyl isothiocyanate (BITC) have demonstrated that it significantly induces ROS generation in various cancer cell lines, including prostate and gastric cancer. nih.govmdpi.com This increase in ROS is a critical event that initiates the apoptotic cascade. nih.gov The generation of ROS leads to a loss of the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial damage and a point of no return for apoptosis. nih.gov

The induction of ROS by isothiocyanates appears to be a central mechanism linking mitochondrial dysfunction to the initiation of programmed cell death in cancer cells. nih.govnih.gov

Interference with Tubulin Polymerization Dynamics

An important mechanism by which this compound and other isothiocyanates exhibit anticancer activity is by interfering with the dynamics of tubulin polymerization. mdpi.comresearchgate.net Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cellular cytoskeleton. Microtubules play a critical role in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. mdpi.com

Compounds that disrupt microtubule dynamics are potent anticancer agents because they can arrest cells in mitosis, leading to apoptosis. nih.gov Isothiocyanates have been shown to act as tubulin polymerization inhibitors. mdpi.com They can bind to tubulin, preventing its assembly into microtubules. researchgate.net

Research has established a structure-activity relationship for the tubulin-inhibiting effects of isothiocyanates. For example, 3,4-dimethoxybenzyl isothiocyanate was identified as a more potent inhibitor of tubulin polymerization than benzyl isothiocyanate (BITC). mdpi.com The inhibition of tubulin polymerization by these compounds directly correlates with their ability to cause cell cycle arrest in the G2/M phase. mdpi.comresearchgate.net This interference with the microtubule network disrupts the formation of the mitotic spindle, preventing the proper segregation of chromosomes and ultimately triggering cell death. mdpi.com

H2S Donor Properties and Adduct Formation with Biological Nucleophiles (e.g., Cysteine)

Isothiocyanates (ITCs), including this compound, are recognized as potential hydrogen sulfide (B99878) (H₂S) donors, a property that may contribute to their biological activities. google.comgoogle.com The release of H₂S is not direct but is triggered by a reaction with biological thiols, most notably the amino acid cysteine. google.comgoogle.commdpi.com The generally accepted mechanism begins with the rapid formation of a covalent adduct between the isothiocyanate and cysteine. google.commdpi.com The reaction involves the nucleophilic attack of cysteine's thiol group on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). google.comiiarjournals.org This initial reaction is significantly faster than the reaction with amine groups under physiological pH conditions. google.com

Following the initial adduct formation, the molecule undergoes an intramolecular cyclization. google.commdpi.com This cyclized intermediate is unstable and can subsequently break down through competing pathways. google.com One pathway leads to the elimination of H₂S and the formation of a 2-carbylamino-4,5-dihydrothiazole-4-carboxylic acid derivative. google.commdpi.com An alternative pathway results in the release of an organic amine and raphanusamic acid. google.commdpi.com The rate of H₂S release and the predominant pathway are dependent on the specific chemical structure of the isothiocyanate, with substituents on the molecule influencing the reaction kinetics. google.comgoogle.com For instance, studies on various ITCs show that benzyl and phenethyl isothiocyanates are generally slow H₂S donors. google.comgoogle.com This process of forming an initial adduct with a biological nucleophile like cysteine is a critical step for the potential downstream release of H₂S. google.com

Identification of Biological Targets and Interactions

This compound has been investigated for its ability to modulate the activity of several key enzymes implicated in various physiological and pathological processes.

Acetylcholinesterase and Butyrylcholinesterase

In studies evaluating a range of isothiocyanates, this compound (referred to in the literature as 3-methoxyphenyl (B12655295) ITC) demonstrated notable inhibitory activity against cholinesterases. frontiersin.orgresearchgate.net Specifically, it was identified as the most effective inhibitor of butyrylcholinesterase (BChE) among the eleven compounds tested, showing 49.2% inhibition at a concentration of 1.14 mM. frontiersin.orgresearchgate.netnih.gov It also exhibited strong inhibitory effects on acetylcholinesterase (AChE), with 61.4% inhibition at the same concentration of 1.14 mM. frontiersin.orgresearchgate.net

Cyclooxygenase-2 (COX-2)

The anti-inflammatory potential of this compound has been assessed through its interaction with the cyclooxygenase-2 (COX-2) enzyme. frontiersin.orgresearchgate.net One report ranked it as one of the most active inhibitors, alongside phenyl isothiocyanate, achieving approximately 99% inhibition at a 50 μM concentration. researchgate.netnih.gov However, detailed results within the same study presented a contradiction, indicating that at the 50 μM concentration, the 3-methoxy isomer (along with its 4-methoxy counterpart) did not show any inhibitory activity, whereas the 2-methoxy isomer exhibited 99% inhibition. frontiersin.org This discrepancy highlights that slight changes in the molecular structure, such as the position of the methoxy (B1213986) group, can significantly impact inhibitory potential against COX-2. frontiersin.org

Matrix Metalloproteinases (MMPs)

In preclinical models using human skin equivalents, this compound (MBITC) has been shown to inhibit the expression of matrix metalloproteinases induced by UVB radiation. Specifically, treatment with MBITC was found to inhibit the expression of MMP-1 (interstitial collagenase) and MMP-3 (stromelysin-1). This inhibitory action on MMPs suggests a potential role for the compound in preventing photoaging, as these enzymes are responsible for the degradation of extracellular matrix components like collagen.

| Enzyme Target | Finding | Concentration | Source |

|---|---|---|---|

| Acetylcholinesterase (AChE) | 61.4% inhibition | 1.14 mM | frontiersin.orgresearchgate.net |

| Butyrylcholinesterase (BChE) | 49.2% inhibition | 1.14 mM | frontiersin.orgresearchgate.netnih.gov |

| Cyclooxygenase-2 (COX-2) | Ranked as a "most active" inhibitor (~99% inhibition) but also reported as showing no inhibitory activity in the same study's detailed results. | 50 µM | frontiersin.orgresearchgate.netnih.gov |

| Matrix Metalloproteinase-1 (MMP-1) | Inhibits UVB-induced expression | Not specified | |

| Matrix Metalloproteinase-3 (MMP-3) | Inhibits UVB-induced expression | Not specified |

The biological activity of isothiocyanates is fundamentally linked to their ability to covalently modify proteins. iiarjournals.org This reactivity stems from the chemical nature of the isothiocyanate functional group (-N=C=S). The central carbon atom of this group is electrophilic, making it a target for attack by biological nucleophiles.

Among the most important nucleophiles in proteins are the sulfhydryl (thiol) groups of cysteine residues. iiarjournals.org The reaction between an isothiocyanate and a cysteine thiol group results in the formation of a dithiocarbamate (B8719985) adduct. iiarjournals.org This process, known as thiocarbamoylation, is a primary mechanism of protein modification by these compounds. The reaction is pH-dependent; under mildly acidic to neutral conditions (pH 6-8), the reaction with thiol groups is favored. This covalent modification can alter the protein's structure and function, leading to the modulation of its biological activity. While isothiocyanates can also react with other nucleophilic groups, such as the amine groups of lysine (B10760008) residues to form thioureas, the reaction with cysteine is particularly significant in many biological contexts. iiarjournals.org This direct and covalent binding to cysteine residues within cellular proteins is a recognized mechanism underlying the bioactivity of isothiocyanates.

Pharmacological and Agronomic Research Applications of 3 Methoxybenzyl Isothiocyanate Preclinical Focus

Research in Cancer Chemoprevention and Therapy

Isothiocyanates as a chemical class are widely recognized for their chemopreventive properties. mdpi.comresearchgate.net They are known to influence numerous cellular processes, including metabolic pathways, inflammation, angiogenesis, and metastasis. mdpi.com Research into specific isothiocyanates like 3-Methoxybenzyl isothiocyanate is aimed at elucidating their precise mechanisms of action and potential as therapeutic agents.

In Vitro Antiproliferative Activity in Various Cancer Cell Lines (e.g., LoVo, A2780, MV-4-11, U-937, Breast Cancer)

The antiproliferative effects of isothiocyanates have been demonstrated across a range of cancer cell types. researchgate.netnih.gov While comprehensive data on this compound's activity against a wide panel of cell lines such as LoVo, A2780, and MV-4-11 is still emerging in publicly accessible literature, studies on related compounds and specific cancer types offer valuable insights.

Research involving derivatives of 3-methoxyphenyl (B12655295) isothiocyanate has shown activity against breast cancer cell lines. mdpi.com For instance, studies on a series of 1,3,4-thiadiazoles synthesized from 3-methoxyphenyl isothiocyanate demonstrated cytotoxic effects against both estrogen-dependent (MCF-7) and estrogen-independent (MDA-MB-231) breast cancer cells. mdpi.com One derivative, in particular, showed notable activity, reducing cell viability significantly at a 100 µM concentration. mdpi.com

In other studies, while not specific to MBITC, the general class of isothiocyanates has shown inhibitory effects. For example, research on U-937 acute myeloid leukemia cells has highlighted their sensitivity to various inhibitors, although direct testing with MBITC is not specified in these particular studies. frontiersin.org The antiproliferative activity of isothiocyanates is a robust area of investigation, with the understanding that the specific chemical structure strongly influences biological effect. nih.govmdpi.com

Table 1: In Vitro Activity of a 3-Methoxyphenyl Derivative Against Breast Cancer Cell Lines

| Cell Line | Cancer Type | Compound Derivative | Concentration (µM) | Cell Viability (%) |

| MCF-7 | Breast (Estrogen-Dependent) | 3-methoxyphenyl thiadiazole | 100 | 40.30 ± 2 |

| MDA-MB-231 | Breast (Estrogen-Independent) | 3-methoxyphenyl thiadiazole | 100 | 33.86 ± 2 |

Data sourced from a study on 1,3,4-thiadiazole (B1197879) derivatives of 3-methoxyphenyl isothiocyanate. mdpi.com

Preclinical Studies on Inhibiting Metastasis

The metastatic cascade is a complex process involving cell migration, invasion, and the breakdown of the extracellular matrix, often facilitated by enzymes like matrix metalloproteinases (MMPs). mdpi.com Several isothiocyanates have been investigated for their anti-metastatic potential.

Preclinical research on benzyl (B1604629) isothiocyanate (BITC), a structurally related compound, has shown it can suppress the development and metastasis of murine mammary carcinoma. nih.gov In this model, BITC was observed to inhibit cell migration and invasion. nih.gov The mechanism appeared to involve the downregulation of metastasis-associated proteins like vimentin (B1176767) and the upregulation of E-cadherin. nih.gov Other isothiocyanates, such as sulforaphane (B1684495) (SFN), have been found to reduce the expression of MMP-2 and MMP-9, which are crucial for tumor cell invasion. mdpi.com While these findings are promising for the isothiocyanate class, direct preclinical evidence detailing the specific anti-metastatic activity of this compound is a subject for further investigation.

Photoprotective and Anti-Photoaging Research

Exposure to ultraviolet B (UVB) radiation from the sun is a primary cause of skin damage, leading to photoaging and skin cancer. frontiersin.orgscience.gov Preclinical studies using in vitro human skin models have demonstrated that this compound has significant photoprotective and anti-photoaging properties. frontiersin.orgnih.govresearchgate.net

Mitigation of UVB-Induced DNA Damage (e.g., Cyclobutane (B1203170) Pyrimidine (B1678525) Dimers, γH2A.X) in Skin Models

UVB radiation directly damages DNA, leading to the formation of lesions such as cyclobutane pyrimidine dimers (CPDs), which are a major type of UV-induced DNA alteration. frontiersin.orgmdpi.com Unrepaired DNA damage can trigger cellular stress responses, including the phosphorylation of the histone variant H2A.X to form γH2A.X, a sensitive marker for DNA double-strand breaks. frontiersin.org

In studies using 3D human reconstructed skin equivalents (EpiDerm™ FT-400), treatment with MBITC was shown to decrease the number of UVB-induced epidermal CPDs. frontiersin.orgnih.gov Furthermore, MBITC significantly reduced the total levels of phosphorylated γH2A.X, indicating a protective effect against UVB-induced DNA damage. frontiersin.orgnih.govresearchgate.net This suggests that MBITC helps to preserve genomic integrity in skin cells following UV exposure.

Table 2: Effect of MBITC on UVB-Induced DNA Damage Markers in Reconstructed Human Skin

| DNA Damage Marker | UVB Exposure | Treatment | Outcome |

| Cyclobutane Pyrimidine Dimers (CPDs) | Yes | MBITC | Decrease in epidermal CPDs. frontiersin.orgnih.gov |

| Phosphorylated γH2A.X | Yes | MBITC | Significant reduction in total p-γH2A.X levels. frontiersin.orgnih.gov |

Inhibition of Matrix Metalloproteinase (MMP-1, MMP-3) Expression in Reconstructed Skin

Photoaging is characterized by the degradation of the skin's extracellular matrix, particularly collagen, a process driven by matrix metalloproteinases (MMPs). mdpi.com UVB exposure upregulates the expression of several MMPs, including MMP-1 (collagenase) and MMP-3 (stromelysin-1), which play critical roles in breaking down collagen and other matrix components, leading to wrinkles and loss of skin elasticity. frontiersin.orgmdpi.comelabscience.com

Research has demonstrated that this compound effectively inhibits the UVB-induced expression of both MMP-1 and MMP-3 in reconstructed skin models. frontiersin.orgnih.govresearchgate.net By preventing the upregulation of these key collagen-degrading enzymes, MBITC shows potential as an anti-photoaging agent. frontiersin.org

Table 3: Effect of MBITC on UVB-Induced MMP Expression in Reconstructed Human Skin

| Protein | UVB Exposure | Treatment | Result |

| MMP-1 | Yes | MBITC | Inhibition of induced expression. frontiersin.orgresearchgate.net |

| MMP-3 | Yes | MBITC | Inhibition of induced expression. frontiersin.orgresearchgate.net |

Prevention of UVB-Induced Hyperplasia in Reconstructed Skin Equivalents

A typical response of the skin to UVB damage is hyperproliferation of keratinocytes, leading to a thickening of the epidermis known as hyperplasia. frontiersin.orgnih.gov This is a protective, yet also pathological, response to UV insult.

Studies on reconstructed skin equivalents have shown that MBITC can prevent UVB-induced hyperplasia. frontiersin.orgnih.gov Treatment with the compound resulted in a reduction in the epidermal thickness of the skin models following UVB irradiation, indicating an inhibitory effect on the abnormal proliferation of skin cells. frontiersin.orgnih.govresearchgate.net This activity further underscores the anti-photocarcinogenic potential of MBITC within the skin microenvironment. frontiersin.orgmdpi.com

Antioxidant and Anti-inflammatory Research

Free Radical Scavenging Activity

Preclinical studies have explored the antioxidant potential of this compound through various assays. In one study, its free radical scavenging ability was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. The half-maximal DPPH radical scavenging concentration (IC50) for this compound was determined to be 1.16 mM. nih.govtandfonline.com Among several methoxyphenyl isothiocyanate isomers tested, this compound demonstrated the highest free radical scavenging activity. nih.gov Another study also highlighted its efficacy as a radical scavenger. The antioxidant activity of isothiocyanates is believed to be mediated in part through the activation of the Nrf2 pathway. tandfonline.com

Interactive Data Table: DPPH Radical Scavenging Activity of Various Isothiocyanates

| Compound | IC50 (mM) |

|---|---|

| This compound | 1.16 nih.govtandfonline.com |

| Phenyl isothiocyanate | 1.08 nih.govtandfonline.com |

| 4-Methoxyphenyl (B3050149) isothiocyanate | 1.25 nih.govtandfonline.com |

| 4-Methylphenyl isothiocyanate | 1.45 nih.govtandfonline.com |

| 2-Methoxyphenyl isothiocyanate | 3.90 nih.govtandfonline.com |

Inhibition of Pro-inflammatory Mediators and Pathways

Research has indicated the potential of this compound in modulating inflammatory processes. A study investigating its anti-inflammatory properties found that it, along with phenyl isothiocyanate, was highly active in inhibiting the human cyclooxygenase-2 (COX-2) enzyme, with approximately 99% inhibition at a concentration of 50 μM. nih.govresearchgate.nettandfonline.comresearchgate.net However, a separate investigation reported that at the same concentration, this compound did not show any inhibitory activity on prostaglandin (B15479496) production via the COX-2 enzyme. nih.govtandfonline.com The anti-inflammatory effects of isothiocyanates are often linked to the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway. tandfonline.comnih.govfrontiersin.org NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. uece.br Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Antimicrobial and Antifungal Research

Studies on Antibacterial Efficacy (e.g., against E. coli, S. aureus)

The antibacterial properties of isothiocyanates, including this compound, have been a subject of scientific inquiry. In a study isolating compounds from the roots of Salvadora persica, this compound was identified as a new antimicrobial derivative. researchgate.net While specific minimum inhibitory concentration (MIC) values for this compound against E. coli and S. aureus are not detailed in the provided search results, related isothiocyanates have demonstrated efficacy. For instance, benzyl isothiocyanate has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The lipophilic nature of compounds like benzyl isothiocyanate is thought to contribute to their strong antimicrobial effects and adhesion to bacterial components. nih.gov

Investigations into Antifungal Properties

The antifungal potential of this compound has been investigated against various fungal species. One study highlighted that arylalkyl isothiocyanates, including 4-methoxybenzyl isothiocyanate, exhibited the highest activity against Aspergillus niger, Penicillium cyclopium, and Rhizopus oryzae. asm.org Another study mentioned that isothiocyanates, in general, have shown antifungal properties against common pathogens like Candida albicans and Aspergillus species. researchgate.net Benzyl isothiocyanate, a related compound, has been shown to be effective against Candida albicans by inducing oxidative stress and altering the cell's ultrastructure. nih.gov The antifungal activity of isothiocyanates has been recognized since the 1960s. researchgate.netnih.gov

Interactive Data Table: Antifungal Activity of Arylalkyl Isothiocyanates

| Fungal Species | Most Active Isothiocyanates |

|---|---|

| Aspergillus niger | Arylalkyl derivatives (including 4-methoxybenzyl- and benzylisothiocyanate) asm.org |

| Penicillium cyclopium | Arylalkyl derivatives (including 4-methoxybenzyl- and benzylisothiocyanate) asm.org |

| Rhizopus oryzae | Arylalkyl derivatives (including 4-methoxybenzyl- and benzylisothiocyanate) asm.org |

Neuroprotective Research and Cholinesterase Inhibition for Neurological Disorders

In the search for novel therapeutic agents for neurological disorders such as Alzheimer's disease, isothiocyanates have been explored for their potential as cholinesterase inhibitors. researchgate.netnih.gov Cholinesterase inhibitors function by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is a primary therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease. nih.govmdpi.com Preclinical research has investigated the activity of various isothiocyanates, including this compound, against the two key enzymes in this class: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

In a study evaluating a series of 11 aromatic, arylaliphatic, and aliphatic isothiocyanates, this compound demonstrated notable inhibitory activity. nih.govmdpi.com It showed the most potent inhibition of AChE among the tested methoxyphenyl isomers, achieving 61.4% inhibition at a concentration of 1.14 mM. nih.govmdpi.com Furthermore, it was identified as the best inhibitor of BChE within the same study, with an inhibition of 49.2% at a 1.14 mM concentration. researchgate.netnih.gov These findings highlight the compound's dual inhibitory action, a characteristic of interest in neuroprotective research.

Table 1: Cholinesterase Inhibition by this compound

| Enzyme | Concentration (mM) | % Inhibition | Source |

|---|---|---|---|

| Acetylcholinesterase (AChE) | 1.14 | 61.4% | nih.govmdpi.com |

| Butyrylcholinesterase (BChE) | 1.14 | 49.2% | researchgate.netnih.gov |

Anti-Adipogenic Research Using In Vitro Models

Adipogenesis is the process of cell differentiation by which pre-adipocytes develop into mature fat cells (adipocytes), a key area of research for understanding obesity. nih.gov In vitro models, particularly the 3T3-L1 mouse pre-adipocyte cell line, are standard tools for screening compounds that may inhibit this process. jomes.orgnih.gov

While research has explored the anti-adipogenic potential of various isothiocyanates, direct studies focusing specifically on this compound are not prominently available in the current scientific literature. nih.govmdpi.com However, research into the structure-activity relationship of related isothiocyanates provides some context. A study investigating a range of isothiocyanate derivatives for their anti-adipogenic effects on 3T3-L1 cells found that activity was highly dependent on the specific chemical structure. nih.gov In that study, aryl isothiocyanates, such as the isomeric compound 4-methoxyphenyl isothiocyanate, were found to be inactive at the tested concentration of 60 μM. nih.gov In contrast, certain arylalkyl isothiocyanates, like benzyl isothiocyanate, demonstrated significant anti-adipogenic activity by inhibiting lipid accumulation in differentiating 3T3-L1 cells. nih.govnih.gov These findings suggest that the specific arrangement of the methoxy (B1213986) group and the nature of the linker between the aromatic ring and the isothiocyanate group are critical for this biological activity.

Herbicidal and Allelochemical Applications

This compound is a potent herbicidal compound derived from the enzymatic degradation of its precursor, glucolimnanthin (B218448). mdpi.comresearchgate.net Glucolimnanthin is found in high concentrations in the seed meal of meadowfoam (Limnanthes alba), an oilseed crop. jomes.orgmdpi.com When the plant's tissues are disrupted and the enzyme myrosinase becomes active, glucolimnanthin is converted into this compound, which exhibits significant allelopathic properties—the ability to inhibit the growth of other plants. jomes.orgresearchgate.net

Research has demonstrated that this compound effectively suppresses both seed germination and subsequent seedling growth. In greenhouse studies, meadowfoam seed meal that was "activated" to promote the formation of this compound provided the best suppression of lettuce emergence and growth. jomes.org When lettuce was planted on the same day the activated meal was applied, it resulted in a 94% reduction in biomass. jomes.org The herbicidal potency of the seed meal was directly correlated with the total formation of this compound and its related degradation products. nih.govmdpi.com Further studies confirmed its efficacy, showing that this compound inhibited lettuce germination 14.4-fold more effectively than its nitrile derivative (3-methoxyphenylacetonitrile). researchgate.netmdpi.com This potent, pre-emergence herbicidal activity makes it a compound of interest for the development of natural pesticides. researchgate.net

Table 2: Herbicidal Efficacy of Activated Meadowfoam Seed Meal (Containing this compound)

| Test Species | Treatment | Observed Effect | Source |

|---|---|---|---|

| Lettuce | Activated Meadowfoam Seed Meal (3%) | 94% reduction in shoot biomass | jomes.org |

| Lettuce | Activated Meadowfoam Seed Meal | 58% inhibition of germination; 72% inhibition of growth | researchgate.net |

| Downy Brome (Bromus tectorum) | Fermented Meadowfoam Seed Meal | Increased herbicidal potency correlated with isothiocyanate formation (r² = 0.96) | nih.govmdpi.com |

Biofumigation is an agricultural strategy that involves incorporating plant matter, rich in glucosinolates, into the soil to manage soil-borne pests and weeds. univkartamulia.ac.idnih.gov The process relies on the enzymatic hydrolysis of glucosinolates into volatile and toxic isothiocyanates. univkartamulia.ac.idnih.gov

This compound is a key active agent in biofumigation strategies utilizing meadowfoam seed meal. jomes.org Effective biofumigation depends on maximizing the conversion of glucolimnanthin into this compound upon incorporation into the soil. univkartamulia.ac.id This is typically achieved by activating the native myrosinase enzyme in the seed meal, often by adding a small quantity of fresh, enzyme-active seeds to the commercial, heat-treated meal. jomes.orgresearchgate.net The resulting release of volatile this compound into the soil environment creates conditions that are toxic to weed seeds and pathogens. univkartamulia.ac.id Research has shown that this isothiocyanate is detected in soil after the incorporation of activated meal. mdpi.com However, its herbicidal effects are relatively short-lived, as the compound degrades within days. jomes.orgresearchgate.net This rapid degradation is advantageous as it allows the biofumigant to be used for pre-planting weed control without negatively impacting the subsequently planted crop. jomes.org

Structure Activity Relationship Sar Studies of Isothiocyanates and 3 Methoxybenzyl Isothiocyanate

Impact of Structural Modifications on Biological Activities

Structural modifications to the isothiocyanate molecule, such as the position of substituents on an aromatic ring, the length of an alkyl chain, or the electronic nature of the substituents, can lead to significant changes in biological effects like enzyme inhibition, antiproliferative action, and the capacity to release signaling molecules.

The position of the methoxy (B1213986) (-OCH3) group on the benzyl (B1604629) ring of benzyl isothiocyanates (BITCs) has a marked effect on their ability to induce phase II detoxification enzymes and exert antiproliferative effects. Research comparing isomers of methoxybenzyl isothiocyanate demonstrates that this placement is a critical determinant of biological efficacy.

In a study evaluating the induction of the phase II enzymes Glutathione (B108866) S-transferase (GST) and NAD(P)H:quinone oxidoreductase 1 (NQO1) in cultured rat liver cells, the positioning of the methoxy group was shown to be pivotal. nih.gov Among the tested compounds, 2-methoxybenzyl isothiocyanate and 3-methoxybenzyl isothiocyanate showed no significant inductive activity for either enzyme. nih.gov In contrast, 4-methoxybenzyl isothiocyanate was a potent inducer of NQO1, although it had minimal effect on GST. nih.gov This suggests that the para-position is optimal for the methoxy group's enhancement of NQO1 induction, while the ortho- and meta-positions render the compound largely inactive in this context. nih.gov

Table based on findings from a study on phase II enzyme induction by methoxy-substituted benzyl isothiocyanates. nih.gov

The length of the alkyl chain separating the phenyl ring from the isothiocyanate group is a significant determinant of antiproliferative potency. nih.govnih.gov SAR studies have demonstrated that systematically increasing the number of methylene (B1212753) (-CH2-) units in arylalkyl isothiocyanates can enhance their biological activity.

Research on the inhibition of tumorigenesis shows a clear trend where potency increases as the alkyl chain is lengthened. nih.gov For instance, phenylhexyl isothiocyanate (PHITC), with a six-carbon chain, was found to be approximately 50 to 100 times more potent as an inhibitor than phenethyl isothiocyanate (PEITC), which has a two-carbon chain. nih.gov This enhanced activity is often attributed to increased lipophilicity, which may improve the compound's ability to cross cell membranes and persist at the target site. nih.gov However, this effect is not limitless; the inhibitory potency has been observed to decline when the alkyl chain length becomes too long, such as with eight or ten carbons. nih.gov

Illustrative data based on general findings on the effect of alkyl chain length on isothiocyanate potency. nih.govnih.gov

While increasing chain length generally boosts activity, some studies have noted a reverse phenomenon in specific contexts. For example, in certain breast cancer cell lines, benzyl isothiocyanate (BITC) was found to be more effective than PEITC. nih.gov The addition of other substituents also plays a role. Bulky aryl substitutions, for instance, can confer unique mechanisms of action, such as the ability to reactivate mutant proteins in cancer cells, a property not typically seen in simple alkyl ITCs.

Isothiocyanates are recognized as donors of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule with significant biological roles, particularly in the cardiovascular system. unina.itmdpi.com The capacity of an isothiocyanate to release H₂S is heavily dependent on its structure, specifically the electronic properties of the substituents on the aromatic ring. acs.org

The release of H₂S from ITCs occurs through a reaction with thiols like cysteine. unina.itacs.org The rate of this reaction is governed by the substituent (R group) attached to the isothiocyanate moiety. acs.org Studies have shown that aryl isothiocyanates with electron-withdrawing groups in the para-position of the phenyl ring are more effective H₂S donors. acs.org For example, p-nitrophenylisothiocyanate, which has a strong electron-withdrawing nitro group (-NO₂), releases H₂S relatively quickly and in greater amounts compared to other derivatives. acs.org

Conversely, isothiocyanates with electron-donating groups or those that are less electron-withdrawing are slower H₂S donors. acs.orggoogle.com Benzylisothiocyanate and phenethyl isothiocyanate are considered slow H₂S donors. acs.org The compound p-methoxyphenylisothiocyanate, which contains an electron-donating methoxy group, generates a comparable amount of H₂S to unsubstituted phenylisothiocyanate and benzylisothiocyanate over a 24-hour period, indicating that it is also a slow donor. acs.org This demonstrates a clear SAR where the electronic nature of the substituent directly modulates the H₂S-releasing kinetics. acs.org

Table summarizing the correlation between substituent electronic effects and H₂S releasing capacity of various isothiocyanates. acs.org

Quantitative Structure-Activity Relationships (QSAR) in Isothiocyanate Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to identify mathematical relationships between the chemical structure of a compound and its biological activity. dergipark.org.trmdpi.com In isothiocyanate research, QSAR models are valuable tools for predicting the therapeutic potential of novel derivatives and for understanding the physicochemical properties that drive their efficacy. researchgate.netjsr.org

QSAR studies on ITCs have been successfully applied to predict their antimicrobial activity. researchgate.net In one such study, models were developed for a set of 26 different isothiocyanates, correlating their structural properties with their minimum inhibitory concentration (MIC) against bacteria like Escherichia coli. researchgate.net These models, which demonstrated a good fit and high predictive power, can be used to forecast the antibacterial activity of new, untested ITCs or complex ITC-rich mixtures from plant extracts. researchgate.net

Similarly, QSAR methods have been employed to screen for promising anticancer derivatives. jsr.org By calculating various molecular descriptors (e.g., related to bioavailability and drug-likeness), researchers can computationally evaluate a series of related compounds. jsr.org For example, a QSAR study concluded that phenylethyl isothiocyanate (PEITC) had the most therapeutic potential among a small set of sulforaphane (B1684495) derivatives based on its predicted bioavailability and binding affinity scores. jsr.org These computational approaches streamline the drug discovery process by prioritizing the synthesis and testing of compounds with the highest predicted activity, saving time and resources. dergipark.org.trmdpi.com

Analytical Chemistry and Detection Methodologies for 3 Methoxybenzyl Isothiocyanate

Extraction and Isolation Techniques from Natural Sources

3-Methoxybenzyl isothiocyanate is a secondary metabolite found in specific plant species. Its extraction from the plant matrix is the crucial first step in its analysis and requires methods that can efficiently liberate it from its precursor, a glucosinolate.

Meadowfoam (Limnanthes alba) : In meadowfoam, this compound is not present in its free form but as its precursor, glucolimnanthin (B218448). The extraction process, therefore, involves an initial enzymatic hydrolysis step to convert glucolimnanthin into the target isothiocyanate. Meadowfoam seed meal is augmented by incubating it with ground, enzyme-active meadowfoam seed and water. This allows the endogenous myrosinase enzyme to hydrolyze the glucosinolate. Following this conversion, the augmented meal is typically freeze-dried. The subsequent extraction is performed using solvents like 95% ethanol, which efficiently solubilizes the released this compound. The resulting ethanolic extract is then centrifuged to remove particulate matter before further analysis.

Salvadora persica (Miswak) : In the roots of Salvadora persica, this compound is present as a minor derivative alongside the major active compound, benzyl (B1604629) isothiocyanate researchgate.netnih.gov. The extraction from fresh roots is typically initiated with a solvent like ethanol. To isolate and concentrate the isothiocyanates, the total ethanolic extract undergoes liquid-liquid fractionation. Chloroform is commonly used in this step, as it effectively partitions the isothiocyanates, separating them from more polar compounds present in the initial extract researchgate.netnih.gov. Further purification often involves column chromatography to separate this compound from benzyl isothiocyanate and other constituents researchgate.net.

Chromatographic Methods for Analysis

Chromatography is the cornerstone for the separation and quantification of this compound from complex extracts. The choice of method depends on the volatility of the compound and the required sensitivity and resolution.

HPLC is a robust and widely used technique for the analysis of isothiocyanates, which are often thermally labile. For this compound, reversed-phase HPLC is typically employed.

Research Findings : Studies on meadowfoam extracts have utilized HPLC with UV detection for the quantification of this compound. The analysis of ethanolic extracts confirmed the complete conversion of the precursor glucosinolate. In the context of Salvadora persica, while this compound is a known minor component, detailed HPLC methods often focus on the quantification of the major compound, benzyl isothiocyanate researchgate.netnih.govnih.gov. However, the chromatographic conditions are readily adaptable for the simultaneous analysis of both compounds. A validated method for benzyl isothiocyanate uses a C18 column with an isocratic mobile phase of acetonitrile and water, which provides a sharp, well-defined peak suitable for quantification nih.gov. The UV detection wavelength is selected based on the chromophore of the molecule.

Table 1: Representative HPLC Conditions for Isothiocyanate Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Reversed-phase C18 (250 mm x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Acetonitrile:Water (1:1, v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 273 nm (for Meadowfoam extract) | |

| Injection Volume | 10 µL | nih.gov |

| Temperature | Ambient | nih.gov |

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.

Research Findings : The analysis of isothiocyanates from plant sources by GC-MS is a well-established method mdpi.com. For sample preparation, extraction is commonly performed with a solvent suitable for volatile compounds, such as dichloromethane (B109758) mdpi.com. The GC is equipped with a capillary column, often with a non-polar stationary phase like 5% phenyl polysiloxane (e.g., DB-5 or Rtx-5MS), which separates compounds based on their boiling points and polarity researchgate.netmdpi.com. The temperature of the GC oven is programmed to start at a low temperature and gradually increase to elute compounds over a range of volatilities. The mass spectrometer fragments the eluting compounds, producing a unique mass spectrum that serves as a chemical fingerprint for identification researchgate.netmdpi.com.

Table 2: Typical GC-MS Parameters for Isothiocyanate Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | DB-5 or Rtx-5MS fused silica (B1680970) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) | researchgate.netmdpi.com |

| Carrier Gas | Helium | researchgate.net |

| Injection Mode | Splitless | mdpi.com |

| Oven Program | Initial temp 35-60°C, ramped to 200-210°C | researchgate.netmdpi.com |

| Ionization | Electron Ionization (EI) at 70 eV | mdpi.com |

| Mass Analyzer | Scan range 35-550 m/z | mdpi.com |

HPTLC is a planar chromatographic technique that offers a high sample throughput and is particularly useful for the analysis of complex plant extracts.

Research Findings : A validated HPTLC method has been developed for the quantification of the major isothiocyanate in Salvadora persica, which can be applied to its derivatives like this compound researchgate.netnih.govakjournals.com. The method utilizes glass plates coated with silica gel 60 F254 as the stationary phase. A non-polar mobile phase, such as a mixture of n-hexane and ethyl acetate (B1210297), is used for development, which separates the compounds based on their differential adsorption and solubility akjournals.com. After development, the plates are dried, and the separated compounds are visualized under UV light. Densitometric scanning is then used for quantification, where the absorbance or fluorescence of the spot is measured and correlated with its concentration akjournals.com.

Table 3: HPTLC Method Details for Isothiocyanate Quantification

| Parameter | Condition | Source |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 HPTLC plates | akjournals.com |

| Mobile Phase | n-Hexane:Ethyl Acetate (9:1, v/v) | akjournals.com |

| Detection | Densitometric scanning at 191 nm | akjournals.com |

| Result | Compact spots with a specific Rf value (e.g., 0.61 for benzyl isothiocyanate) | akjournals.com |

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of isolated compounds.

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. ¹H NMR provides information about the number and environment of protons, while ¹³C NMR details the carbon skeleton. 2D NMR techniques (like COSY and HMBC) are used to establish connectivity between atoms.

Research Findings : The structure of this compound isolated from Salvadora persica has been confirmed using 1D and 2D NMR techniques researchgate.net.

¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. This includes a singlet for the methoxy (B1213986) (-OCH₃) protons, typically in the range of 3.5-4.0 ppm. The protons of the benzyl methylene (B1212753) (-CH₂-) group would appear as a singlet, and the aromatic protons on the benzene ring would present as a complex multiplet pattern characteristic of a 1,3-disubstituted ring.

¹³C NMR : The carbon NMR spectrum provides signals for each unique carbon atom. Key expected signals include the methoxy carbon, the benzyl methylene carbon, four distinct aromatic carbon signals, and the carbon of the isothiocyanate (-N=C=S) group. The chemical shift of the methoxy carbon is typically observed around 55-60 ppm researchgate.net. A notable characteristic in the ¹³C NMR spectra of many isothiocyanates is that the signal for the isothiocyanate carbon is often very broad or sometimes unobservable ("near-silent") glaserchemgroup.comnih.gov. This phenomenon is due to the quadrupole moment of the ¹⁴N nucleus, which causes efficient relaxation and significant broadening of the adjacent carbon signal glaserchemgroup.comnih.gov.

2D NMR : Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are crucial for confirming the structure, especially for linking the benzyl methylene protons to the isothiocyanate carbon, which might be difficult to observe directly in the ¹³C spectrum.

Mass Spectrometry (MS, EIMS)

Mass spectrometry (MS) is a powerful analytical technique used for measuring the mass-to-charge ratio (m/z) of ions. When coupled with Electron Ionization (EI), known as EIMS, it provides detailed structural information through the analysis of fragmentation patterns.